TED-347 is a small molecule inhibitor specifically designed to disrupt the interaction between the transcriptional enhanced associate domain (TEAD) family of transcription factors and Yes-associated protein (YAP). This interaction plays a crucial role in the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis. [, , , ] Dysregulation of the Hippo pathway, particularly the overactivation of YAP, is implicated in the development and progression of various cancers. [, , , ] TED-347 acts as an allosteric inhibitor, binding to a specific site on TEAD and preventing the formation of the TEAD-YAP complex. [] This inhibition disrupts the transcriptional activity of YAP, ultimately suppressing the expression of genes involved in cell proliferation and survival, making TED-347 a potential therapeutic agent for cancers with dysregulated Hippo signaling. [, , , ]
The synthesis of TED-347 involves several key steps that enhance its binding affinity and selectivity for the YAP-TEAD interaction. Initially, flufenamic acid serves as the starting material due to its weak non-covalent binding properties. The synthesis process includes:
Technical details regarding reaction conditions, such as temperature and solvent choices, are critical for optimizing yield and selectivity during synthesis but are not extensively detailed in available literature.
The molecular structure of TED-347 can be described as follows:
The compound features a chloromethylketone group that facilitates covalent bonding and a phenyl ring that contributes to hydrophobic interactions with the target protein. The structural analysis shows that TED-347 adopts a conformation that allows efficient binding within the palmitate pocket of TEAD proteins, stabilizing the interaction with YAP .
TED-347 primarily undergoes reactions involving covalent modification of the target protein's cysteine residue. This reaction can be summarized as follows:
The specificity of TED-347 for TEAD over other related proteins is attributed to subtle conformational differences at the binding site .
The mechanism by which TED-347 exerts its inhibitory effects involves several steps:
Data from studies indicate that this mechanism can significantly impact tumor growth and stemness characteristics in cancer cells .
TED-347 exhibits several notable physical and chemical properties:
Relevant data indicate that TED-347 maintains its inhibitory properties across various concentrations up to its Ki value .
TED-347 has significant potential in scientific research and therapeutic applications:
The Hippo pathway is an evolutionarily conserved signaling cascade that functions as a master regulator of organ size, tissue homeostasis, and tumor suppression. This kinase-driven pathway phosphorylates the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), leading to their cytoplasmic sequestration and proteasomal degradation. Dysregulation of the Hippo pathway—through mutations in upstream tumor suppressors like NF2 (neurofibromin 2), LATS1/2 (large tumor suppressor kinases), or SAV1 (scaffold protein Salvador)—results in nuclear accumulation of YAP/TAZ. This aberrant activation drives uncontrolled cell proliferation, inhibits apoptosis, and promotes epithelial-mesenchymal transition (EMT) in cancers such as mesothelioma, hepatocellular carcinoma, and glioblastoma [2] [10].
Table 1: Core Components of the Hippo Pathway
Component | Drosophila Homolog | Function in Pathway | Cancer Relevance |
---|---|---|---|
MST1/2 | Hippo (Hpo) | Phosphorylates LATS1/2 | Rarely mutated; regulatory loss observed |
LATS1/2 | Warts (Wts) | Phosphorylates YAP/TAZ | Inactivated in mesothelioma |
YAP/TAZ | Yorkie (Yki) | Transcriptional coactivators | Amplified in liver/breast cancers |
TEAD1-4 | Scalloped (Sd) | DNA-binding transcription factors | Overexpressed in solid tumors |
TEAD proteins (TEAD1–4) are the terminal transcription factors of the Hippo pathway, characterized by a conserved TEA DNA-binding domain and a YAP/TAZ-binding domain (YBD). Structurally, TEADs contain three critical interfaces for coactivator interaction:
Table 2: Ligandable Sites in TEAD Proteins
Binding Site | Function | Ligand Type | Therapeutic Significance |
---|---|---|---|
Palmitate pocket | Autopalmitoylation site | Lipid-mimetics (e.g., MGH-CP1) | Allosteric inhibition |
Ω-loop pocket | Interface 3 for YAP/TAZ binding | PPI inhibitors (e.g., TED-347) | Direct disruption of PPI |
α-Helix groove | Interface 2 for initial docking | Peptidomimetics | Moderate affinity disruption |
YAP and TAZ lack DNA-binding domains and rely entirely on TEAD transcription factors to regulate target genes. The interaction occurs through the N-terminal TEAD-binding domain (TBD) of YAP/TAZ, which engages Interfaces 2 and 3 of TEADs with nanomolar affinity. Key residues like Serine 94 (S94) in human YAP are critical for this interaction; mutation to alanine (S94A) abolishes TEAD binding without affecting other partners like RUNX2 [10]. Once bound, the YAP-TEAD complex drives expression of pro-tumorigenic genes such as:
Pharmacological disruption of the YAP-TEAD PPI represents a promising strategy for cancers driven by Hippo pathway dysregulation. While allosteric inhibitors targeting the palmitate pocket (e.g., VT104, MGH-CP1) show activity, they indirectly weaken YAP binding and require prolonged exposure for efficacy. In contrast, direct PPI inhibitors like TED-347 bind the Ω-loop pocket (Interface 3), competitively and covalently evicting YAP from chromatin [8]. TED-347’s mechanism offers advantages:
Table 3: Pharmacological Properties of TED-347
Property | Value | Assay System | Significance |
---|---|---|---|
TEAD4-YAP EC50 | 5.9 µM | Fluorescence polarization | High potency in biochemical assay |
Binding kinetics | Ki = 10.3 µM | Covalent binding assay | Irreversible inhibition kinetics |
Inactivation rate (t1/2) | 18.2 hours | Kinetic analysis | Sustained target engagement |
Selectivity | No inhibition of uPAR•uPA or Cav2.2 α•β | Counter-screening assays | Minimal off-target effects |
TED-347 covalently alkylates Cysteine 367 in the central pocket of TEAD4, disrupting YAP binding even in Hippo-altered cancers with constitutive YAP activation. Its efficacy in reducing CTGF transcript levels and inhibiting viability of glioblastoma cells (GBM43) validates the therapeutic potential of direct YAP-TEAD disruption [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7